5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid

Description

Chemical Structure and Properties

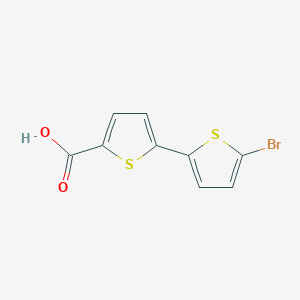

This compound possesses a distinctive molecular architecture consisting of two thiophene rings linked at the 2,2'-positions, with a bromine atom substituted at the 5-position of one ring and a carboxylic acid group at the 2-position of the other ring. The molecular formula C9H5BrO2S2 reflects the presence of nine carbon atoms, five hydrogen atoms, one bromine atom, two oxygen atoms, and two sulfur atoms, resulting in a molecular weight of 289.17 grams per mole. The compound's International Union of Pure and Applied Chemistry name is designated as 5'-bromo-[2,2'-bithiophene]-5-carboxylic acid, which clearly indicates the positional relationships of the functional groups within the bithiophene framework.

The structural configuration of this compound exhibits planar geometry between the two thiophene rings, similar to other bithiophene derivatives, which facilitates electronic conjugation across the molecular framework. The presence of the electron-withdrawing bromine atom and carboxylic acid group significantly influences the electronic properties of the molecule, affecting both its reactivity patterns and physical characteristics. X-ray crystallographic studies of related bithiophene compounds have demonstrated that the two thiophene rings maintain coplanarity, unlike biphenyl systems, which enhances the π-conjugation throughout the molecular structure.

Table 1: Fundamental Physical and Chemical Properties

The compound demonstrates stability under standard storage conditions at room temperature, maintaining its structural integrity when properly stored. The presence of the carboxylic acid functional group imparts acidic properties to the molecule, enabling various derivatization reactions including esterification and amidation processes. The bromine substituent provides a reactive site for cross-coupling reactions, particularly Suzuki-Miyaura and Stille coupling methodologies, which are fundamental in modern organic synthesis.

Historical Context and Discovery

The development of this compound emerged from the broader exploration of thiophene chemistry that began in the late 19th and early 20th centuries. The systematic study of bithiophene derivatives gained momentum with the recognition of their potential applications in materials science and organic electronics. The specific synthesis and characterization of this compound represents part of the ongoing effort to develop functionalized bithiophene building blocks for advanced material applications.

The compound's significance became particularly apparent with the advancement of cross-coupling chemistry in the late 20th century, when palladium-catalyzed reactions enabled efficient construction of carbon-carbon bonds using halogenated aromatics as substrates. The combination of bromine functionality with the bithiophene core structure positioned this compound as a valuable intermediate for the synthesis of extended π-conjugated systems. Research publications have documented various synthetic approaches to this compound, including methods based on thiophene ring closure reactions and direct functionalization of preformed bithiophene systems.

The historical development of this compound parallels the evolution of thiophene chemistry from fundamental heterocyclic research to applications in advanced materials. The recognition that bithiophene derivatives could serve as building blocks for semiconducting polymers and small molecule semiconductors drove increased interest in systematically functionalized derivatives such as this compound. Contemporary research continues to explore new synthetic methodologies and applications for this versatile chemical building block.

Significance in Bithiophene Chemistry

This compound occupies a central position in bithiophene chemistry due to its dual functionality that enables both further elaboration and direct incorporation into larger molecular frameworks. The compound serves as a crucial intermediate in the synthesis of extended oligothiophene systems, which find applications in organic electronics, including organic field-effect transistors and organic photovoltaic devices. The presence of both electron-withdrawing groups (bromine and carboxylic acid) modulates the electronic properties of the bithiophene core, influencing both the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.

Recent research has demonstrated the utility of this compound in the construction of π-conjugated Schiff base oligomers containing bithiophene units in their backbone structures. These materials exhibit interesting optical and electronic properties, with absorption in the blue region of the visible spectrum and moderate Stokes shifts. The optical bandgap values of approximately 2.4 electron volts observed for bithiophene-based materials derived from this compound indicate their potential for optoelectronic applications.

The compound's role in materials science extends to its use in developing semiconducting polymers with tailored properties. The strategic positioning of functional groups allows for precise control over molecular packing, intermolecular interactions, and electronic properties in the resulting materials. Studies have shown that bithiophene-based materials can be designed with specific highest occupied molecular orbital energy values around -5.95 electron volts and lowest unoccupied molecular orbital energy values around -3.84 electron volts, making them suitable for various electronic applications.

Table 2: Electronic Properties of Bithiophene-Based Materials

Nomenclature and Classification

The nomenclature of this compound reflects the systematic naming conventions established for heterocyclic compounds and their derivatives. According to International Union of Pure and Applied Chemistry guidelines, the compound is officially designated as 5'-bromo-[2,2'-bithiophene]-5-carboxylic acid, which clearly indicates the connectivity pattern and functional group positions. Alternative nomenclature systems refer to the compound as this compound, emphasizing the substitution pattern on the individual thiophene rings.

The classification of this compound falls under several categories within chemical taxonomy. Primarily, it belongs to the heterocyclic carboxylic acid class, specifically as a member of the thiophene carboxylic acid subfamily. The presence of the halogen substituent further classifies it as a halogenated heterocyclic compound, while the bithiophene core structure places it within the conjugated heterocyclic systems category. From a functional group perspective, the compound represents a polyfunctional molecule containing both halogen and carboxylic acid functionalities.

The compound's classification as a monocarboxylic acid is based on the presence of a single carboxyl group in its structure. This classification is significant for understanding its chemical behavior and potential reactions. The aromatic nature of the thiophene rings classifies the carboxylic acid functionality as an aromatic carboxylic acid, which influences its acidity and reactivity compared to aliphatic analogs. The systematic classification provides a framework for predicting chemical behavior and designing synthetic strategies involving this compound.

Table 3: Chemical Classification and Identifiers

The InChI (International Chemical Identifier) key NZFOLHUYXSTVHQ-UHFFFAOYSA-N provides a unique digital identifier for the compound, enabling unambiguous identification in chemical databases and literature searches. This standardized identifier system facilitates communication and data exchange within the scientific community, ensuring accurate identification of the specific compound across different research contexts and applications.

Properties

IUPAC Name |

5-(5-bromothiophen-2-yl)thiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S2/c10-8-4-3-6(14-8)5-1-2-7(13-5)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZFOLHUYXSTVHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C(=O)O)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including 5-(5-bromothiophen-2-yl)thiophene-2-carboxylic acid. For instance, a study demonstrated that derivatives synthesized from this compound exhibited promising antibacterial activity against multidrug-resistant strains such as Salmonella Typhi. The compound was evaluated alongside synthesized analogs, revealing that certain derivatives showed minimal inhibitory concentrations (MIC) as low as 3.125 mg/mL, outperforming traditional antibiotics like ciprofloxacin and ceftriaxone .

Synthesis of Pyrazole Amides

This compound serves as a precursor for synthesizing various pyrazole amides, which have been shown to possess antibacterial and anti-urease activities. The reaction of 5-bromothiophene-2-carboxylic acid with different pyrazole amines has yielded a range of amides with varying biological activities. For example, the synthesis of N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide demonstrated good yields (up to 68%) and highlighted the compound's versatility in drug development .

Materials Science

Organic Electronics

The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics, particularly in organic photovoltaic cells and field-effect transistors (OFETs). The bromine substitution enhances the electronic characteristics of the thiophene ring, improving charge transport properties. Research indicates that compounds derived from this compound can be utilized in the fabrication of high-performance organic semiconductors .

Polymer Chemistry

This compound can also be incorporated into polymer matrices to enhance material properties such as conductivity and thermal stability. Its ability to form stable complexes with metals further extends its application in creating conductive polymers for various electronic applications .

Organic Synthesis

Cross-Coupling Reactions

this compound is frequently employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to synthesize complex organic molecules. This reaction allows for the introduction of various aryl groups onto the thiophene structure, expanding the library of potential derivatives for further biological testing or material applications .

Summary Table: Applications of this compound

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against XDR Salmonella Typhi |

| Synthesis of pyrazole amides | Yields up to 68% for biologically active compounds | |

| Materials Science | Organic electronics | Enhances charge transport in organic semiconductors |

| Polymer chemistry | Improves conductivity and thermal stability | |

| Organic Synthesis | Cross-coupling reactions | Facilitates synthesis of complex organic molecules |

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in these interactions. The exact mechanism depends on the specific application, but it generally involves binding to specific receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

Bromine vs. Other Halogens

- 5-Bromobenzo[b]thiophene-2-carboxylic acid (CAS 7312-10-9): The benzo-fused thiophene ring increases aromaticity, while bromine at the 5-position enhances electrophilicity. Compared to the target compound, the benzo group reduces solubility but improves thermal stability .

- 5-Chlorothiophene-2-carboxylic acid : Chlorine’s smaller atomic radius and higher electronegativity result in weaker electron-withdrawing effects compared to bromine. This leads to lower reactivity in nucleophilic substitution reactions .

Carboxylic Acid vs. Esters

- 5-(5-Bromo-4-oxo-pentyl)-thiophene-2-carboxylic Acid Methyl Ester (21) : The ester group (COOCH₃) reduces acidity compared to the carboxylic acid, increasing lipophilicity. This modification is critical for prodrug design or membrane permeability in drug candidates .

- 5-(Methoxycarbonyl)thiophene-2-carboxylic acid : The dual functional groups (methoxycarbonyl and carboxylic acid) create a polarized system, enhancing intermolecular interactions in crystal packing .

Thiophene vs. Benzothiophene Derivatives

- 5-Fluoro-1-benzothiophene-2-carboxylic acid : Fluorine’s strong electron-withdrawing effect stabilizes the aromatic system but reduces steric bulk compared to bromine. This compound is often used as a bioisostere in drug design .

Physical Properties

*Estimated based on structural analysis.

- Melting Points : Brominated derivatives (e.g., compound 3 in ) exhibit higher melting points (124–126°C) due to increased molecular weight and halogen-mediated van der Waals interactions. Esters (e.g., compound 6b) show lower melting points (75–80°C) due to reduced hydrogen bonding .

- Solubility : Carboxylic acid derivatives are more soluble in polar solvents (e.g., DMSO, water) than esters or halogenated analogs.

Biological Activity

5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C₉H₅BrO₂S₂

- Molecular Weight : 289.17 g/mol

- CAS Number : 7311-63-9

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing thiophene derivatives and carboxylic acids under specific conditions.

- Cyclization Techniques : Involving the reaction of brominated thiophenes with other organic compounds to form the desired carboxylic acid structure .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds derived from this acid were tested against various pathogenic bacterial strains, showing significant inhibition, particularly against Gram-positive bacteria and Escherichia coli. However, they displayed limited activity against fungal strains .

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies against several cancer cell lines, including:

- HepG-2 (liver cancer)

- MCF-7 (breast cancer)

- PC-3 (prostate cancer)

- HCT-116 (colorectal cancer)

Results indicated that certain derivatives exhibited potent anti-proliferative effects with IC50 values below 25 μM against HepG-2 and MCF-7 cell lines, suggesting a promising avenue for further development as anticancer agents .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities involved in inflammation and cancer cell proliferation. For example, the compound may act as an inhibitor of key enzymes such as HCV NS5B polymerase, which is crucial for viral replication .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar thiophene derivatives:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Thiophene derivative | Significant | Potent |

| 2-Carboxy-terthiophene | Similar structure | Moderate | Moderate |

| 2,2'-Bithiophene-5-carboxylic acid | Related thiophene | Limited | Low |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various thiophene derivatives against standard pathogenic strains. The results highlighted that compounds derived from this compound showed marked activity against both Gram-positive and Gram-negative bacteria .

- Anticancer Evaluation : In another study focusing on anticancer properties, derivatives were tested using the MTT assay across multiple cancer cell lines. The findings revealed that some compounds had IC50 values comparable to established anticancer drugs like Doxorubicin .

Q & A

Q. What are the common synthetic routes for 5-(5-Bromothiophen-2-yl)thiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) or condensation methods. For instance:

- Suzuki Coupling : Brominated thiophene intermediates are reacted with boronic acid derivatives under palladium catalysis. Key parameters include catalyst loading (e.g., Pd(PPh₃)₄), solvent (THF or DMF), and temperature (80–120°C), which influence reaction efficiency .

- Gewald Reaction : A two-step process involving ketones, sulfur, and cyanoacetates to form thiophene rings, followed by bromination .

- Optimization : Lower temperatures (e.g., 60°C) reduce side reactions, while polar aprotic solvents enhance solubility of intermediates. Purification via column chromatography or recrystallization ensures >95% purity .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent-induced deshielding (e.g., bromine at δ 7.2–7.5 ppm for thiophene protons) .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br bonds (600–500 cm⁻¹) .

- X-ray Crystallography :

- Use SHELXL for refinement of crystal structures. Key metrics: R-factor <5%, bond length accuracy ±0.01 Å .

- Mercury software visualizes packing patterns and hydrogen-bonding networks .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected proton environments in NMR vs. crystallographic symmetry) require:

- Dynamic NMR Analysis : Probe temperature-dependent conformational changes (e.g., hindered rotation of substituents) .

- DFT Calculations : Compare experimental NMR shifts with simulated spectra (software: Gaussian, ORCA) .

- Complementary Techniques : Pair crystallography with mass spectrometry (HRMS) to verify molecular weight .

Q. What strategies optimize the Suzuki cross-coupling reaction for introducing substituents to the thiophene ring?

- Methodological Answer :

- Catalyst Screening : PdCl₂(dppf) increases regioselectivity for brominated positions .

- Solvent Effects : DMF enhances coupling efficiency vs. THF due to higher dielectric constant .

- Additives : K₂CO₃ or Cs₂CO₃ as bases improve yields by 15–20% .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with comparable yields (80–85%) .

Q. How to design derivatives for structure-activity relationship (SAR) studies in medicinal chemistry?

- Methodological Answer :

- Functionalization : Introduce substituents (e.g., methyl, amino) at the 3- or 4-positions to modulate electronic effects .

- Biological Assays :

- In Vitro Testing : Use MTT assays to evaluate cytotoxicity (IC₅₀ values) against cancer cell lines (e.g., HeLa) .

- Molecular Docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina .

- SAR Table :

| Derivative | Substituent | IC₅₀ (μM) | LogP |

|---|---|---|---|

| A | -Br | 2.1 | 3.2 |

| B | -NH₂ | 0.8 | 2.5 |

Data Contradiction Analysis

Q. How to address inconsistencies in melting point data across different synthetic batches?

- Methodological Answer :

- Purity Check : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.5% .

- Polymorphism Screening : Perform DSC to identify crystalline vs. amorphous forms (e.g., ΔHfusion variations) .

- Recrystallization Solvent : Switch from ethanol (mp 155°C) to ethyl acetate (mp 160°C) to standardize crystal form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.